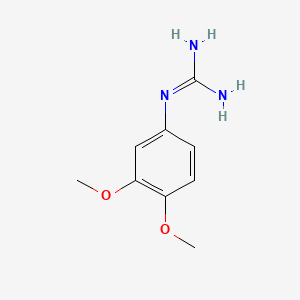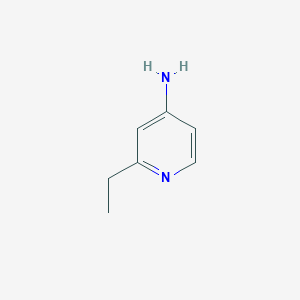
N-(3,4-dimethoxyphenyl)guanidine
Vue d'ensemble
Description
N-(3,4-dimethoxyphenyl)guanidine is a chemical compound with the molecular weight of 231.68 . It is available in the form of a powder . The IUPAC name for this compound is 1-(3,4-dimethoxyphenyl)guanidine hydrochloride .
Molecular Structure Analysis
The InChI code for N-(3,4-dimethoxyphenyl)guanidine is1S/C9H13N3O2.ClH/c1-13-7-4-3-6 (12-9 (10)11)5-8 (7)14-2;/h3-5H,1-2H3, (H4,10,11,12);1H . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving N-(3,4-dimethoxyphenyl)guanidine are not available, guanidine derivatives are known to participate in various chemical reactions. For instance, guanidinium nitrate, another guanidine derivative, undergoes a two-stage decomposition process .Physical And Chemical Properties Analysis
N-(3,4-dimethoxyphenyl)guanidine is a powder with a melting point of 221-223 degrees Celsius . The compound is stored at room temperature .Applications De Recherche Scientifique
Pharmaceutical Research: DNA Minor Groove Binders and Kinase Inhibitors
N-(3,4-dimethoxyphenyl)guanidine derivatives have been explored for their potential as DNA minor groove binders . These compounds can interact with the DNA helix, potentially regulating gene expression and offering pathways for novel anticancer therapies. Additionally, guanidine derivatives are being studied as kinase inhibitors , which could lead to new treatments for diseases where kinase activity is dysregulated.
Neuroscience: α2-Noradrenaline Receptor Targeting
Guanidine compounds have shown promise in targeting α2-noradrenaline receptors . This application is significant in neuroscience research, as these receptors play a crucial role in the modulation of neurotransmission and are implicated in various neurological disorders.
Material Science: Superbases in Organocatalysis
The high basicity of guanidine makes it an excellent candidate for use as a superbase in organocatalysis . This application is particularly relevant in material science, where such superbases can catalyze a variety of chemical reactions, leading to the synthesis of new materials and polymers.
Chemical Synthesis: Guanidylating Agents
In synthetic chemistry, N-(3,4-dimethoxyphenyl)guanidine serves as a guanidylating agent . It is used to introduce the guanidine functionality into other molecules, which is a key step in the synthesis of a wide range of chemical compounds, including pharmaceuticals and agrochemicals.
Analytical Chemistry: Chromatography and Spectroscopy
Due to its unique chemical properties, this compound can be used in analytical chemistry as a standard or reagent in chromatography and spectroscopy methods . Its well-defined structure and reactivity make it suitable for calibrating instruments and validating analytical techniques.
Biotechnology: Enzyme Inhibition Studies
Guanidine derivatives are utilized in biotechnological research to study enzyme inhibition . By interacting with enzymes, they can help understand the mechanisms of enzyme action and contribute to the development of enzyme inhibitors, which have applications in medicine and industry.
Mécanisme D'action
Target of Action
N-(3,4-dimethoxyphenyl)guanidine, also known as 2-(3,4-dimethoxyphenyl)guanidine, is a synthetic compound . .
Mode of Action
It is mentioned that it is an α2-adrenoceptor agonist. Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, N-(3,4-dimethoxyphenyl)guanidine would bind to the α2-adrenoceptor, triggering a response.
Result of Action
As an α2-adrenoceptor agonist, it has been shown to stimulate the production of insulin, improve glucose utilization, and reduce insulin resistance.
Safety and Hazards
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-4-3-6(12-9(10)11)5-8(7)14-2/h3-5H,1-2H3,(H4,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEIBYAXTBNNRZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N=C(N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482585 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
57004-61-2 | |
| Record name | N-(3,4-dimethoxyphenyl)guanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(1H-Benzoimidazol-2-yl)-ethyl]-phenylamine hydrochloride](/img/structure/B1313770.png)










